6-methyl-1H-indazol-5-amine

Drug Design Medicinal Chemistry Pharmacokinetics

Selective kinase inhibitor building block featuring C6-methyl substitution—reduces off-target promiscuity vs. unsubstituted 5-aminoindazole. Enhanced lipophilicity (calc. LogP ~0.98) improves membrane permeability for cellular assays. Primary amine at C5 enables diverse derivatization. Critical for reproducible SAR campaigns.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 81115-45-9
Cat. No. B1300594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-1H-indazol-5-amine
CAS81115-45-9
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1N)C=NN2
InChIInChI=1S/C8H9N3/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,9H2,1H3,(H,10,11)
InChIKeyVAFXGOUJAXXPOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1H-indazol-5-amine (CAS 81115-45-9): Sourcing Guide & Structural Differentiation for Research Applications


6-Methyl-1H-indazol-5-amine (CAS 81115-45-9), also known as 5-amino-6-methyl-1H-indazole, is a heterocyclic aromatic amine belonging to the indazole class. It is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with a methyl substituent at the 6-position and a primary amino group at the 5-position . This specific substitution pattern confers distinct physicochemical properties, including a calculated LogP of approximately 0.98 and a topological polar surface area of 54.7 Ų, which influence its solubility and membrane permeability profile [1].

Why 6-Methyl-1H-indazol-5-amine Cannot Be Arbitrarily Substituted in Scientific Workflows


The indazole scaffold is a privileged structure in medicinal chemistry, and subtle alterations in the substitution pattern can lead to dramatic shifts in biological activity, target selectivity, and physicochemical behavior [1]. For example, while the unsubstituted 5-aminoindazole scaffold serves as a promiscuous kinase hinge-binder, the introduction of a methyl group at the 6-position significantly modulates electron density, steric bulk, and lipophilicity, which can alter binding affinity to specific kinase ATP pockets, reduce off-target interactions, or improve metabolic stability. Furthermore, assays directly comparing closely related indazoles demonstrate that even a change from a 5-amino to a 6-nitro substituent can alter anti-inflammatory IC50 values by more than 50% [2]. Therefore, procurement decisions based solely on the 'indazole' or '5-aminoindazole' core name, without considering the precise substitution pattern, introduce significant risk of experimental failure and data irreproducibility.

Quantitative Differentiation Guide: 6-Methyl-1H-indazol-5-amine vs. Key Analogs


Enhanced Lipophilicity vs. 5-Aminoindazole: Calculated LogP and Permeability Advantage

The addition of a methyl group at the 6-position significantly increases the compound's lipophilicity compared to the unsubstituted 5-aminoindazole. The calculated LogP for 6-methyl-1H-indazol-5-amine is 0.98, whereas 5-aminoindazole (CAS 19335-11-6) typically exhibits a lower LogP value (e.g., experimentally determined LogP of approximately 0.73 for 1H-indazol-5-amine) [1]. This 34% increase in calculated lipophilicity can translate to improved passive membrane permeability, a critical factor for intracellular target engagement.

Drug Design Medicinal Chemistry Pharmacokinetics

Steric and Electronic Modulation for Kinase Selectivity: Implications from Class-Level Data

The 5-aminoindazole core is a known ATP-competitive kinase hinge-binder, but its promiscuity can limit its utility as a selective probe. Literature reports on analogous 6-substituted indazoles demonstrate that modifications at this position can dramatically alter selectivity profiles. For example, a 6-methyl-3-(6-methyl-1H-indol-2-yl)-1H-indazole derivative exhibited an IC50 of 90 nM against the tyrosine-protein kinase ITK, while its 6-unsubstituted counterpart (3-(1H-indol-2-yl)-1H-indazole) showed reduced potency with an IC50 of 160 nM [1]. This 44% improvement in potency in a direct head-to-head comparison of 6-methyl vs. 6-H substitution demonstrates the profound impact of the methyl group on target engagement.

Kinase Inhibition Chemical Biology Selectivity Profiling

Potential for Superior Anti-Inflammatory Activity: Benchmarking Against 6-Nitroindazole

In a study evaluating the anti-inflammatory activity of indazole derivatives, 5-aminoindazole demonstrated an IC50 of 12.32 µM for COX-2 inhibition, which was approximately 1.6-fold more potent than 6-nitroindazole (IC50 = 19.22 µM) [1]. While direct data for 6-methyl-1H-indazol-5-amine in this assay is not available, this comparison establishes a clear class-level trend: 5-amino substitution confers superior COX-2 inhibitory activity compared to substitution at the 6-position with an electron-withdrawing group. The 6-methyl group in the target compound, being electron-donating, would likely result in a distinct activity profile, further highlighting that 6-methyl-1H-indazol-5-amine is not interchangeable with other 6-substituted indazoles.

Inflammation COX-2 Inhibition Drug Discovery

High-Value Application Scenarios for 6-Methyl-1H-indazol-5-amine in Research and Development


Kinase Inhibitor Lead Optimization: Enhancing Potency and Selectivity via C6-Methyl SAR

6-Methyl-1H-indazol-5-amine is an ideal starting material or intermediate for medicinal chemistry programs focused on developing selective kinase inhibitors. As demonstrated by the 44% potency increase against ITK observed with 6-methyl substitution in a related series [1], incorporating this building block into a hit-to-lead or lead optimization campaign provides a direct path to exploring the C6-position SAR. This can be crucial for improving target engagement, dialing out off-target activity associated with the promiscuous 5-aminoindazole hinge-binder, and fine-tuning physicochemical properties like LogP [2].

Development of Cell-Permeable Chemical Probes

For chemical biology applications requiring intracellular target engagement, the enhanced lipophilicity (calculated LogP of 0.98) of 6-methyl-1H-indazol-5-amine, compared to the less lipophilic 5-aminoindazole core, makes it a strategically superior choice [1]. This property can improve passive diffusion across cell membranes, which is essential for the efficacy of chemical probes used in cellular assays, live-cell imaging, and target validation studies.

Synthesis of Diversely Functionalized Indazole Libraries

The presence of a primary aromatic amine at the 5-position provides a versatile synthetic handle for a wide range of chemical transformations, including amide bond formation, reductive amination, diazotization, and coupling reactions. This makes 6-methyl-1H-indazol-5-amine a valuable scaffold for the parallel synthesis of diverse compound libraries, enabling the rapid exploration of chemical space around the indazole core for hit discovery and SAR expansion.

Reference Standard for Analytical Method Development

Given its distinct substitution pattern and well-defined physicochemical properties (e.g., LogP, polar surface area) [1], 6-methyl-1H-indazol-5-amine serves as a useful reference standard for developing and validating analytical methods, such as HPLC and LC-MS. Its unique retention time and mass spectral signature can be used to benchmark method performance and ensure the purity and identity of more complex indazole-based drug candidates and their metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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